molecular formula C15H21N7O B12258315 N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine

N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B12258315
M. Wt: 315.37 g/mol
InChI Key: NGNHMOIGDGQJCJ-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Properties

Molecular Formula

C15H21N7O

Molecular Weight

315.37 g/mol

IUPAC Name

N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C15H21N7O/c1-3-16-12-4-6-17-14(19-12)21-8-10-22(11-9-21)15-18-7-5-13(20-15)23-2/h4-7H,3,8-11H2,1-2H3,(H,16,17,19)

InChI Key

NGNHMOIGDGQJCJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CC(=N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, including nucleophilic substitution reactions and cyclization processes. One common method involves the reaction of 4-chloro-2-(4-methoxypyrimidin-2-yl)piperazine with N-ethylpyrimidin-4-amine under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Potassium carbonate in DMF at 80°C.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine stands out due to its unique combination of the pyrimidine and piperazine rings, which confer distinct biological activities. Its ability to modulate multiple pathways and interact with various molecular targets makes it a versatile compound in scientific research and potential therapeutic applications.

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